2-bromo-4,5-dimethyl-1H-imidazole

Medicinal Chemistry Synthetic Methodology Halogenation

This compound is the exclusive C-2 brominated isomer, essential for Pd(OAc)₂/CuI-mediated, base-free Suzuki-Miyaura arylations—a catalytic system fundamentally different from C-4(5) analogs. The 4,5-dimethyl pattern modulates ring basicity, enabling efficient N-heterocyclic carbene (NHC) precursor formation and improving solubility in polar media. Ideal for medicinal chemistry SAR studies (HDAC inhibition scaffold) and organocatalyst development. ≥98% purity ensures reproducible cross-coupling yields. Choose the correct isomer to avoid regiochemical mismatches that derail synthetic routes.

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
CAS No. 2302-38-7
Cat. No. B3188684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4,5-dimethyl-1H-imidazole
CAS2302-38-7
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)Br)C
InChIInChI=1S/C5H7BrN2/c1-3-4(2)8-5(6)7-3/h1-2H3,(H,7,8)
InChIKeyOFXMWHDBSVVQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,5-dimethyl-1H-imidazole (CAS 2302-38-7) — A Regiospecifically Defined Imidazole C-2 Building Block


2-Bromo-4,5-dimethyl-1H-imidazole is a C-2 brominated, 4,5-dimethyl-substituted imidazole (MW 175.03 g/mol, C5H7BrN2) [1]. The compound exhibits a high boiling point of 298.9±43.0°C at 760 mmHg, a purity specification of ≥98%, and a commercial availability that supports its use as a synthetic intermediate in medicinal chemistry and organometallic catalysis . Its structural hallmark is a site-specific bromine atom at the C-2 position, adjacent to two methyl groups at C-4 and C-5, a pattern that directly dictates its reactivity in cross-coupling and metallation reactions [2].

Why 2-Bromo-4,5-dimethyl-1H-imidazole Cannot Be Interchanged with Other Bromoimidazoles in Cross-Coupling


The C-2 bromine atom in imidazoles exhibits a reactivity profile that is fundamentally distinct from that at the C-4(5) position. Palladium-catalyzed Suzuki-Miyaura couplings on 4(5)-bromo-1H-imidazole proceed efficiently with PdCl2(dppf) under phase-transfer conditions, whereas C-2 arylations on N-unprotected 4(5)-aryl-1H-imidazoles require a different Pd(OAc)2/CuI-mediated, base-free, ligandless protocol [1]. These regiochemical differences in catalytic conditions underscore the critical importance of selecting the correct brominated imidazole isomer for a given synthetic sequence. Furthermore, the presence of the 4,5-dimethyl groups in 2-bromo-4,5-dimethyl-1H-imidazole alters the basicity of the ring nitrogen, affecting its ability to form N-heterocyclic carbene (NHC) precursors and influencing its solubility and reactivity in polar media [2].

Quantitative Differentiation: 2-Bromo-4,5-dimethyl-1H-imidazole vs. Structural Analogs


Regioselective Synthesis: C-2 Bromination Without Side-Chain Halogenation

The compound's synthetic value is underpinned by a highly regioselective bromination protocol. Using N-bromosuccinimide (NBS) under mild, free-radical conditions, the imidazole ring is brominated exclusively at the C-2 position, with no halogenation of the 4- and 5-methyl groups observed [1]. This contrasts with less selective bromination of other alkylimidazoles, where side-chain bromination can complicate product mixtures and lower yields.

Medicinal Chemistry Synthetic Methodology Halogenation

Electronic Properties: Basicity Ranking of 2-Halo-4,5-dicyanoimidazoles

In a comparative study of 4,5-dicyano-2-haloimidazoles, the basicity constant of the 2-iodo derivative was found to be higher than that of the corresponding 2-bromo analog, which in turn was higher than the 2-chloro and 2-fluoro analogs [1]. This establishes a clear electronic trend: basicity at the N-3 position decreases in the order I > Br > Cl > F.

Physical Organic Chemistry Heterocyclic Chemistry NHC Precursors

Cross-Coupling Reactivity: C-2 vs. C-4(5) Bromoimidazole Divergence

Palladium-catalyzed Suzuki-Miyaura cross-coupling of 4(5)-bromo-1H-imidazole with arylboronic acids is efficiently and selectively achieved using PdCl2(dppf) under phase-transfer conditions to produce 4(5)-aryl-1H-imidazoles [1]. In contrast, C-2 arylation of N-unprotected 4(5)-aryl-1H-imidazoles requires a distinct Pd(OAc)2-catalyzed and CuI-mediated direct arylation under base-free, ligandless conditions [1]. This highlights a fundamental divergence in the reactivity and optimal catalytic system for the C-2 position compared to the C-4(5) position.

Organometallic Chemistry Synthetic Methodology Cross-Coupling

Stability and Storage: Room Temperature vs. Refrigerated Conditions

Commercial sources indicate that 2-bromo-4,5-dimethyl-1H-imidazole can be shipped at room temperature and stored at -20°C in a sealed, dry environment for long-term stability . In contrast, some related 2-bromoimidazole derivatives, such as 2-bromoimidazole itself, require refrigerated storage [1]. This difference in recommended storage conditions may reflect relative thermal stability or sensitivity to hydrolysis.

Chemical Logistics Procurement Material Handling

Biological Activity: A Weak Histone Deacetylase Inhibitor Scaffold

A derivative of 2-bromo-4,5-dimethyl-1H-imidazole, tested as part of a larger peptide-like molecule, exhibited an IC50 of 200 nM against histone deacetylase (HDAC) derived from Eimeria tenella protozoa [1]. While this is a moderate potency, it is orders of magnitude weaker than highly optimized, clinical-stage HDAC inhibitors (which can exhibit IC50 values in the low nanomolar to picomolar range). This data positions the compound as a useful starting scaffold for fragment-based or structure-activity relationship (SAR) studies, but not as a potent drug candidate itself.

Medicinal Chemistry Biochemistry Drug Discovery

GHS Hazard Profile: Skin and Eye Irritation

2-Bromo-4,5-dimethyl-1H-imidazole is classified as a skin and serious eye irritant (H315 and H319, respectively) and may cause respiratory irritation (H335) . These hazard statements are comparable to those of other simple haloimidazoles, such as 2-bromoimidazole, and highlight the need for standard laboratory personal protective equipment (PPE) and good ventilation during handling. The absence of more severe hazard classifications (e.g., acute toxicity or carcinogenicity) may facilitate procurement and handling compared to more hazardous aryl halides.

Safety Material Handling Procurement

2-Bromo-4,5-dimethyl-1H-imidazole: Optimal Use Cases for Scientific Procurement


Synthesis of C-2 Substituted Imidazoles via Palladium-Catalyzed Cross-Coupling

The exclusive C-2 bromination pattern makes this compound an ideal substrate for Suzuki-Miyaura, Negishi, and other cross-coupling reactions aimed at installing diverse aryl or alkyl groups at the imidazole C-2 position [4]. Chemists should note the distinct catalytic system required for C-2 arylation (Pd(OAc)2/CuI, base-free, ligandless) compared to C-4(5) analogs [4].

Precursor to 4,5-Dimethyl-Substituted N-Heterocyclic Carbene (NHC) Ligands

The compound serves as a starting material for the synthesis of 1,3-disubstituted-4,5-dimethylimidazolium salts, which are key precursors to NHC ligands used in homogeneous catalysis [4]. The presence of the 4,5-dimethyl groups imparts specific steric and electronic properties to the resulting carbene, influencing catalyst performance.

Medicinal Chemistry: Fragment-Based or SAR Exploration of Imidazole Scaffolds

The moderate HDAC inhibition data (IC50 = 200 nM for a derivative) positions this compound as a viable, tractable scaffold for medicinal chemistry programs [4]. It can be elaborated into more complex molecules for structure-activity relationship (SAR) studies targeting HDAC enzymes or other imidazole-binding biological targets.

Development of Imidazolium-Based Ionic Liquids and Organocatalysts

Alkylation of the compound yields 1,3-disubstituted-4,5-dimethylimidazolium bromides, which have been explored as components of ionic liquids and as organocatalysts for reactions such as per-O-acetylation and benzylidene ring-opening [4]. The 4,5-dimethyl substitution pattern can influence the melting point and solubility of the resulting salts.

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